molecular formula C4H5Cl2NS B1613149 2-(Chloromethyl)thiazole hydrochloride CAS No. 71670-79-6

2-(Chloromethyl)thiazole hydrochloride

Cat. No.: B1613149
CAS No.: 71670-79-6
M. Wt: 170.06 g/mol
InChI Key: ICKMSJLWRQTIFI-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole (B1198619) Ring Systems in Advanced Chemical Synthesis

Role as Core Heterocyclic Scaffolds in Medicinal Chemistry and Agrochemical Research

In medicinal chemistry, the thiazole nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents. nih.govbohrium.com Its presence is noted in a wide array of drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies. nih.govglobalresearchonline.net The thiazole ring's ability to interact with biological targets makes it a focal point for the design of novel pharmaceuticals. nih.govbohrium.com

In the realm of agrochemical research, thiazole derivatives are crucial for developing new pesticides and fungicides. researchgate.netnih.gov Compounds incorporating the thiazole moiety have demonstrated efficacy in crop protection, contributing to global food security. researchgate.net The structural versatility of thiazoles allows for the creation of agents with specific activities and reduced environmental impact. nih.gov

Importance in the Development of Biologically Active Compounds

The thiazole ring is a key component in a vast number of biologically active compounds. nih.govnih.gov Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govresearchgate.net The ability to modify the thiazole ring at various positions enables chemists to fine-tune the biological activity of these molecules, leading to the discovery of potent and selective therapeutic agents. nih.govglobalresearchonline.net For instance, modifications on the thiazole ring have led to the development of compounds with significant antimicrobial and anticancer properties. acs.orgemerald.com

Properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKMSJLWRQTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630005
Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-79-6
Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,3-thiazole hydrochloride
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Scope of Research on Chloromethylated Thiazole Compounds

Precursor-Based Synthesis Pathways

The dominant routes to this compound start from carefully selected precursor molecules. The choice of precursor and chlorinating agent significantly influences the reaction conditions, yield, and purity of the final product.

Synthesis from Allyl Isothiocyanate Derivatives and Chlorinating Agents

A widely employed strategy involves the reaction of an allyl isothiocyanate derivative with a suitable chlorinating agent. google.com This method can be performed with or without a solvent, though inert solvents like halogenated hydrocarbons are often preferred to moderate the reaction. google.com Common chlorinating agents include chlorine gas and sulfuryl chloride. google.comgoogle.com

The reaction mechanism is a multi-step process. Initially, the chlorinating agent, such as chlorine, adds across the double bond of the allyl isothiocyanate derivative. This addition leads to the formation of a key intermediate, a sulfenyl chloride derivative. googleapis.com This unstable intermediate subsequently undergoes an intramolecular cyclization, forming a 2-thiazoline derivative. googleapis.com The final step involves the spontaneous elimination of a hydrogen halide (HX), or its removal through heating or the use of a base, to yield the aromatic 2-(chloromethyl)thiazole ring. googleapis.com In some cases, the hydrochloride salt of the product forms as an intermediate during this final conversion. googleapis.com

Optimizing reaction parameters is crucial for maximizing yield and ensuring high product purity. Key variables include temperature, solvent, and the molar ratio of reactants. The reaction temperature can range broadly from -20°C to 150°C, although a more controlled range of 0°C to 60°C is generally preferred. google.com The amount of chlorinating agent is typically between 1 and 1.5 equivalents relative to the allyl isothiocyanate derivative. google.com The choice of solvent also plays a significant role; halogenated hydrocarbons such as chloroform (B151607), dichloromethane, and carbon tetrachloride are commonly used. google.com

Table 1: Examples of Optimized Reaction Conditions for Synthesis from Allyl Isothiocyanate Derivatives
Allyl Isothiocyanate DerivativeChlorinating AgentSolventTemperatureReaction TimeYieldReference
2-Chloroallyl isothiocyanateSulfuryl chlorideChloroform<30°C2.5 hours73% google.com
Allyl isothiocyanateSulfuryl chlorideNone80°C2 hours28% (purity) google.com
2-Chloroallyl isothiocyanateChlorineCarbon tetrachloride<5°C1.5 hoursNot specified googleapis.com

Synthesis from 1-Isothiocyanate-2-chloro-2-propenyl and Chlorine Gas

An alternative and highly specific pathway utilizes 1-isothiocyanate-2-chloro-2-propenyl (also known as 2-chloroallyl isothiocyanate) as the starting material, which is then reacted with chlorine gas. google.comgoogle.com This method simplifies reaction steps and, with proper temperature control, can improve both yield and product quality by avoiding the decomposition of materials. google.com

Maintaining low temperatures is a critical aspect of this synthetic route. It was discovered that the reaction can be successfully conducted at temperatures ranging from -75°C to 25°C, with a preferred range of -10°C to 20°C. google.com Conducting the chlorination at these low temperatures prevents the decomposition of the starting material and intermediates, which can be a significant issue at higher temperatures. google.comgoogle.com This approach not only enhances the yield but also reduces the need for extensive and costly purification procedures. google.com For instance, one protocol specifies introducing chlorine gas at a controlled temperature of 5°C to 20°C. unifiedpatents.com

Table 2: Low-Temperature Protocols
PrecursorReagentSolventTemperature RangeMolar Ratio (Precursor:Chlorine)Reference
1-Isothiocyanate-2-chloro-2-propenylChlorineOrganic Solvent (e.g., Dichloromethane)25-40°C1:1 to 1:1.1 google.com
2-Halogenated allyl isothiocyanateChlorineAcetonitrile (B52724)-75 to 25°C (Preferred: 10 to 15°C)1:1.15 to 1:1.40 google.com
1-Isothiocyanate-2-chloro-2-propenylChlorineOrganic Solvent5-20°CNot specified unifiedpatents.com

After the reaction is complete, the resulting this compound must be purified. A common and effective method involves the crystallization of the hydrochloride salt directly from the reaction mixture by cooling it to between -10°C and -50°C. google.com The crystallized product is then collected by filtration. google.com The filter cake can be further purified by washing with a cold solvent, such as acetonitrile. google.com

Alternatively, the crude hydrochloride salt can be neutralized to obtain the free base. This is typically achieved by washing the filter cake with an aqueous solution of a weak base, such as sodium bicarbonate, until the pH is in the range of 4-6. google.com For achieving very high purity, the crude product can be purified by distillation under reduced pressure. The addition of a high-boiling point polyether, like polyethylene (B3416737) glycol, during distillation has been shown to improve the separation and yield of the pure compound. google.com

Synthesis from 5-Methylene-1,3-thiazolidine-2-thione and Chlorinating Agents

Synthesis of Specific Isomers and Derivatives

The thiazole core is a versatile scaffold that allows for the synthesis of various important derivatives, including key pharmaceutical intermediates. chemimpex.com

2-Amino-4-(chloromethyl)thiazole hydrochloride is a valuable building block in medicinal chemistry, particularly for developing new pharmaceutical agents. chemimpex.com Its synthesis is commonly achieved via the Hantzsch thiazole synthesis.

This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com For the preparation of 2-amino-4-(chloromethyl)thiazole, thiourea (B124793) is used as the thioamide component. slideshare.net It reacts with a suitable three-carbon α-halocarbonyl compound, such as 1,3-dichloroacetone. The sulfur atom of thiourea attacks one of the carbons bearing a halogen, and the amino group subsequently attacks the carbonyl carbon, leading to cyclization. After dehydration, the 2-aminothiazole (B372263) ring is formed. The resulting 2-amino-4-(chloromethyl)thiazole is then treated with hydrochloric acid to produce the stable hydrochloride salt. sigmaaldrich.com This compound is valued for its stability and ease of handling in both laboratory and industrial settings. chemimpex.com

Synthesis of 2-(Chloromethyl)benzothiazole and Analogues

The synthesis of 2-(chloromethyl)benzothiazole and its analogues often involves the condensation of 2-aminobenzenethiol with a suitable C2-building block, such as chloroacetic acid. The use of catalysts can significantly improve the efficiency of this transformation.

The cyclocondensation of 2-aminobenzenethiol (ATP) with chloroacetic acid is a common method for the preparation of 2-(chloromethyl)benzothiazole. This reaction typically requires heating in the presence of a condensing agent to facilitate the formation of the thiazole ring fused to the benzene (B151609) ring. mdpi.com

Polyphosphoric acid (PPA) is a widely used catalyst for the synthesis of 2-substituted benzothiazoles. In one reported synthesis, the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of PPA at 180°C for 8 hours resulted in the formation of 2-(chloromethyl)benzothiazole with a yield of 62%. mdpi.com PPA acts as both a catalyst and a dehydrating agent, promoting the cyclization reaction.

In a move towards more environmentally friendly and reusable catalysts, silica-based catalysts have been explored for benzothiazole (B30560) synthesis. For instance, silica (B1680970) sulfuric acid has been effectively used to catalyze the one-pot synthesis of 2-substituted benzothiazoles from aromatic aldehydes and 2-aminothiophenol (B119425) in absolute methanol (B129727) at room temperature. researchgate.net Other silica-supported catalysts, such as nitric acid on silica gel (SiO2–HNO3) and Cu(II)-containing nano-silica triazine dendrimer supported over SiO2, have also been successfully employed for the synthesis of various benzothiazole derivatives, often under mild and solvent-free conditions. mdpi.com These solid-supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling.

The following table presents data on the synthesis of 2-(chloromethyl)benzothiazole and its analogs using different catalytic systems.

CatalystReactantsConditionsYield (%)Reference
Polyphosphoric Acid (PPA)2-Aminobenzenethiol, Chloroacetic Acid180°C, 8 h62 mdpi.com
Silica Sulfuric Acid2-Aminothiophenol, Aromatic AldehydesRoom Temperature, MethanolGood to Excellent researchgate.net
SiO2–HNO32-Aminothiophenol, AldehydesShaking, Solvent-free83-98 mdpi.com

Green Chemistry Approaches in Chloromethylthiazole Synthesis

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in chemistry. This includes the synthesis of chloromethylthiazole and its analogs, where efforts are being made to reduce the environmental impact of the production processes.

A key principle of green chemistry is the reduction or elimination of auxiliary substances such as solvents and separation agents. The design of synthetic routes that minimize the use of these materials is a critical aspect of sustainable chemical manufacturing.

One approach to reducing auxiliary usage is the development of solvent-free reaction conditions. For example, the synthesis of some thiazole derivatives has been achieved by grinding the reactants together in a mortar and pestle, eliminating the need for a solvent. researchgate.net Microwave-assisted synthesis is another technique that can often be performed under solvent-free conditions, leading to shorter reaction times and reduced energy consumption. ajol.info

In the context of chloromethylthiazole synthesis, a patent for a green synthesis method of 2-chloro-5-chloromethylthiazole (B146395) highlights the simplification of reaction steps and the absorption and recycling of by-products like hydrogen chloride. This approach avoids the generation of large amounts of wastewater from washing and neutralization steps, thereby aligning with the principles of green production. nih.gov The use of recyclable catalysts, such as the silica-supported catalysts mentioned previously, also contributes to reducing waste and auxiliary usage. mdpi.comresearchgate.net These strategies not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective processes.

Mechanistic Studies and Chemical Transformations of 2 Chloromethyl Thiazole Hydrochloride

Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in 2-(chloromethyl)thiazole (B1590920) hydrochloride involves the substitution of the chlorine atom. The carbon atom of the chloromethyl group is electrophilic, readily attacked by a wide range of electron-rich species known as nucleophiles. This susceptibility to nucleophilic attack is the foundation for many of its synthetic applications.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, where a nucleophile replaces a leaving group on an atom. In the case of 2-(chloromethyl)thiazole, the chloride ion is the leaving group, and it can be displaced by various nucleophiles in a bimolecular nucleophilic substitution (SN2) process. organic-chemistry.orgucalgary.ca This type of reaction allows for the introduction of diverse functional groups onto the thiazole (B1198619) scaffold. ucalgary.ca

Amination reactions are crucial for introducing nitrogen-containing functional groups. 2-(Chloromethyl)thiazole hydrochloride can be converted to the corresponding aminomethyl derivative through reaction with aminating agents like liquid ammonia (B1221849) or hexamethylenetetramine. googleapis.com

One notable method for synthesizing primary amines from alkyl halides is the Delépine reaction, named after Marcel Delépine. wikipedia.org This reaction involves the treatment of an alkyl halide with hexamethylenetetramine (urotropine), which results in the formation of a quaternary ammonium (B1175870) salt. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this salt with an acid, such as ethanolic hydrochloric acid, yields the primary amine, along with byproducts like formaldehyde (B43269) and ammonium chloride. wikipedia.org This method offers a selective route to primary amines with generally mild conditions and short reaction times. wikipedia.org The reaction of 2-chloro-5-(chloromethyl)thiazole with hexamethylenetetramine is a specific application of this principle to produce 5-(aminomethyl)-2-chlorothiazole. googleapis.com

ReactantReagentProductReaction Type
2-Chloro-5-(chloromethyl)thiazole1. Hexamethylenetetramine2. Acidic Hydrolysis5-(Aminomethyl)-2-chlorothiazoleDelépine Reaction
2-Chloro-5-(chloromethyl)thiazoleLiquid Ammonia5-(Aminomethyl)-2-chlorothiazoleNucleophilic Substitution

The chloromethyl group can also be converted into a hydroxymethyl group, a valuable functional handle in organic synthesis. This transformation can be achieved in a two-step process starting with the displacement of the chloride by a formate (B1220265) anion. semanticscholar.org The reaction of 2-chloro-5-chloromethylthiazole (B146395) with a source of formate, such as sodium formate, results in the formation of a formate ester intermediate. semanticscholar.org

This intermediate is then subjected to hydrolysis, a reaction that breaks the ester bond to yield the final alcohol product, 2-chloro-5-hydroxymethyl-thiazole. semanticscholar.org This sequence provides an effective method for converting an alkyl halide into an alcohol.

StepReactantReagentIntermediate/Product
12-Chloro-5-chloromethylthiazoleSodium Formate2-Chloro-5-(formyloxymethyl)thiazole
22-Chloro-5-(formyloxymethyl)thiazoleHydrolysis (e.g., with acid or base)2-Chloro-5-hydroxymethyl-thiazole

The nitrogen atom of pyridine (B92270) and its derivatives is nucleophilic and can react with alkyl halides in a classic SN2 reaction known as the Menschutkin reaction. ias.ac.in This reaction leads to the formation of quaternary ammonium salts, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This compound is an effective alkylating agent in these reactions. ias.ac.in

Research has demonstrated that 2-amino- and 2-methyl-4-(chloromethyl)thiazoles act as versatile alkylating agents for the quaternization of pyridines and picolines (methylpyridines). ias.ac.in The reaction typically involves dissolving the chloromethylthiazole derivative in an excess of the pyridine or picoline, followed by stirring at room temperature for several days. ias.ac.in This process yields new, highly functionalized quaternary pyridinium (B92312) chlorides that incorporate a thiazolylmethyl substituent on the nitrogen atom. ias.ac.in

Alkylating AgentAzineProduct
4-Chloromethyl-2-methylthiazolePyridine1-((2-Methylthiazol-4-yl)methyl)pyridinium chloride
2-Amino-4-(chloromethyl)thiazole hydrochloridePyridine1-((2-Aminothiazol-4-yl)methyl)pyridinium chloride
4-Chloromethyl-2-methylthiazolePicolines1-((2-Methylthiazol-4-yl)methyl)picolinium chloride

More complex pyridinium salts can be synthesized through three-component reactions. An example is the reaction of 2-amino-4-(chloromethyl)thiazole, acetic anhydride, and pyridine. ias.ac.in In this process, the amino group of the thiazole is first acetylated by the acetic anhydride, and subsequently, the chloromethyl group alkylates the pyridine nitrogen. This one-pot reaction affords 1-[2-(acetylamino)thiazol-4-yl]methylpyridinium chloride, demonstrating an efficient method for creating functionalized pyridinium salts. ias.ac.in

Formation of Quaternary Ammonium Salts

Transformations Involving the Thiazole Ring System

The thiazole ring in this compound can undergo several transformations that are fundamental to its synthetic utility. These reactions primarily involve rearrangements that are integral to its formation and dehalogenation of the chloro-substituent on the aromatic ring.

Rearrangement Reactions (e.g.,nih.govnih.gov-Sigmatropic Rearrangement)

While various rearrangement reactions are possible within heterocyclic systems, sigmatropic rearrangements are particularly noteworthy in the context of forming the thiazole core of 2-chloro-5-chloromethylthiazole. Specifically, a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement is a critical step in a common synthetic route. semanticscholar.org

The process often begins with the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate (B1210189), which initially yields 3-chloro-2-propenylthiocyanate. semanticscholar.org Upon heating, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce the isomeric 3-chloro-1-propenylisothiocyanate. semanticscholar.org This isothiocyanate is the direct precursor that, upon chlorination, cyclizes to form the 2-chloro-5-chloromethylthiazole ring system. semanticscholar.org Although the prompt mentions a nih.govnih.gov-sigmatropic rearrangement as a potential example, the literature more prominently features the wikipedia.orgwikipedia.org-sigmatropic shift as a key mechanistic step in the synthesis of the precursor to the title compound.

Table 1: wikipedia.orgwikipedia.org-Sigmatropic Rearrangement in the Synthesis of a 2-Chloro-5-chloromethylthiazole Precursor

Precursor Rearrangement Type Product Subsequent Reaction Final Product Reference
3-Chloro-2-propenylthiocyanate Thermal wikipedia.orgwikipedia.org-sigmatropic 3-Chloro-1-propenylisothiocyanate Chlorination/Cyclization 2-Chloro-5-chloromethylthiazole semanticscholar.org

Dehalogenation of Aromatic Halogens

The chlorine atom attached to the C-2 position of the thiazole ring is an aromatic halogen and its removal (dehalogenation) is a synthetically useful transformation. The reactivity of halogens on a thiazole ring can vary depending on their position (C2, C4, or C5) and the nucleophile used. chemicalbook.com For the 2-chloro position, hydrodehalogenation is an effective method.

A key application of this reaction is in the synthesis of 5-hydroxymethylthiazole (B23344) from 2-chloro-5-chloromethylthiazole. semanticscholar.org This conversion is a two-step process. The first step involves the displacement of the more reactive aliphatic chlorine of the chloromethyl group with a formate anion, followed by hydrolysis to give 2-chloro-5-hydroxymethyl-thiazole. semanticscholar.org The second step is the crucial dehalogenation of the aromatic C-2 chlorine, which is accomplished via catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. semanticscholar.org

Table 2: Dehalogenation of 2-Chlorothiazole Derivative

Substrate Reagents Product Reaction Type Reference
2-Chloro-5-hydroxymethyl-thiazole Hydrogen (H₂), Palladium on Carbon (Pd/C) 5-Hydroxymethylthiazole Catalytic Hydrodehalogenation semanticscholar.org

Mechanisms of Cyclization and Ring Formation

The formation of the thiazole ring in 2-chloro-5-chloromethylthiazole and its subsequent use as a building block in forming larger, fused heterocyclic systems are governed by specific cyclization mechanisms.

The synthesis of 2-chloro-5-chloromethylthiazole itself is a prime example of a chlorination-cyclization reaction. researchgate.netchemicalbook.com Starting from an isothiocyanate precursor, such as 3-chloro-1-propenylisothiocyanate or a related allyl isothiocyanate, the reaction with a chlorinating agent like sulfuryl chloride or chlorine gas initiates the process. semanticscholar.orggoogle.com The mechanism involves an electrophilic attack on the double bond of the allyl group, followed by an intramolecular cyclization where the sulfur atom attacks the newly formed carbocation, leading to the formation of the five-membered thiazole ring. google.com The final product, 2-chloro-5-chloromethylthiazole, is often isolated as its hydrochloride salt. google.comgoogle.com

Furthermore, 2-(chloromethyl)thiazole derivatives are valuable synthons for constructing fused bicyclic systems. The reactive chloromethyl group serves as an electrophilic site for nucleophilic attack. For instance, in reactions with heterocyclic amines like 2-aminothiazole (B372263) or 2-aminobenzimidazole, the reaction proceeds via an initial Sₙ2 reaction where the amino group displaces the chloride. nih.gov This is followed by an intramolecular cyclization, typically a condensation involving the endocyclic nitrogen of the newly attached group and the thiazole ring, which after dehydration, yields fused systems such as imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

Table 3: Cyclization Reaction Utilizing a Thiazole Derivative

Thiazole Reactant Reactant 2 Key Steps Product Type Reference

Note: This is a representative reaction using a structurally related α-haloketone derivative to illustrate the cyclization mechanism.

Advanced Applications in Diverse Chemical Research Fields

Pharmaceutical Development and Drug Discovery Research

The thiazole (B1198619) ring is a prominent feature in numerous natural products, including Vitamin B1 (Thiamine), and is a core component of many synthetic drugs. nih.govresearchgate.net The reactivity of the chloromethyl group in 2-(chloromethyl)thiazole (B1590920) hydrochloride makes it a versatile building block for introducing the thiazole moiety into larger molecular frameworks, facilitating the exploration of new therapeutic agents.

2-Chloro-5-(chloromethyl)thiazole, a closely related and commercially significant intermediate, serves as a crucial component in the synthesis of important Active Pharmaceutical Ingredients (APIs). semanticscholar.orgchemicalbook.com Its bifunctional nature, possessing two reactive chlorine atoms at different positions on the thiazole ring, allows for sequential and controlled chemical modifications. This compound is a key intermediate in the production of the antiretroviral drug Ritonavir. chemicalbook.comnbinno.compharmaffiliates.com Ritonavir is an HIV protease inhibitor used in the treatment of HIV/AIDS. chemicalbook.comnbinno.compharmaffiliates.com The synthesis of Ritonavir highlights the industrial importance of this thiazole intermediate. chemicalbook.compharmaffiliates.com

Table 1: Key API Synthesized from 2-Chloro-5-(chloromethyl)thiazole

Intermediate API Therapeutic Class
2-Chloro-5-(chloromethyl)thiazole Ritonavir Anti-HIV (Protease Inhibitor) chemicalbook.compharmaffiliates.com
2-Chloro-5-(chloromethyl)thiazole Thiamethoxam Insecticide (Agrochemical) chemicalbook.comnbinno.com

This table includes agrochemical applications for context on the intermediate's versatility.

The thiazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govjocpr.com Researchers continuously synthesize and evaluate new thiazole-containing compounds to develop novel therapeutic agents. researchgate.netmdpi.com The synthesis often involves the reaction of a thiazole intermediate, such as 2-(chloromethyl)thiazole hydrochloride, with various nucleophiles to create libraries of new chemical entities for biological screening. mdpi.com

Thiazole derivatives are a significant class of compounds investigated for their antimicrobial properties against a range of pathogens. jocpr.comnih.gov The thiazole ring is a component of penicillin, one of the first and most famous antibiotics. mdpi.com Modern research focuses on synthesizing novel thiazole compounds to combat the growing issue of antimicrobial resistance. jocpr.com

Studies have shown that new series of compounds featuring di-, tri-, and tetrathiazole moieties exhibit potent activity against various bacterial and fungal species, in some cases exceeding the efficacy of standard antibiotics. mdpi.com For example, a series of 2-aminothiazole (B372263) derivatives were synthesized and showed promising in vitro activity against Bacillus subtilis, E. coli, Candida albicans, and Aspergillus niger. jocpr.com Another study highlighted newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system as promising antifungal agents against C. albicans, with their mode of action potentially involving disruption of the fungal cell wall or membrane. nih.gov

Table 2: Examples of Thiazole Derivatives with Antimicrobial Activity

Compound Class Target Organism(s) Key Findings Reference(s)
Di- and Trithiazole Derivatives Bacteria and Fungi Displayed high activity, exceeding standard antibiotics. mdpi.com
2-Aminothiazole Derivatives Bacillus subtilis, E. coli, C. albicans, A. niger Exhibited good antibacterial and antifungal activity at concentrations of 50-100 µg/ml. jocpr.com

The thiazole nucleus is a core structural component in several clinically approved anticancer drugs, including Dasatinib, Dabrafenib, and Ixabepilone. nih.gov This has spurred extensive research into novel thiazole-containing compounds as potential inhibitors of various biological targets relevant to cancer therapy, such as protein kinases and microtubules. nih.govnih.gov These compounds have demonstrated high efficacy and potent anticancer activity in numerous studies. mdpi.comnih.gov

Research has explored the synthesis of various thiazole derivatives that exhibit significant cytotoxic activity against human cancer cell lines. mdpi.com For instance, thiadiazole derivatives, which are structurally related to thiazoles, have been investigated as anticancer agents with some compounds showing potent activity against human breast cancer cells. nih.gov The versatility of the thiazole scaffold allows for structural modifications to optimize potency and selectivity for specific cancer-related targets. researchgate.netnih.gov

Derivatives of thiazole have been widely investigated for their potential as anti-inflammatory and analgesic agents. nih.govmdpi.com The structural features of the thiazole ring can be modified to produce compounds that modulate biological pathways involved in pain and inflammation. nih.gov

One study reported the synthesis of thiazole-substituted benzothiazole (B30560) derivatives and their evaluation for anti-inflammatory and analgesic activities. nih.gov A specific compound from this series, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was found to be more active than the reference drug in animal models. nih.gov Another study focused on synthesizing N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which also demonstrated potential analgesic and anti-inflammatory effects. researchgate.net

As previously mentioned, 2-chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of the anti-HIV drug Ritonavir. chemicalbook.compharmaffiliates.com Beyond this established application, research continues into other thiazole-based compounds as potential antiviral agents. A recent study developed novel 2-Trifluoromethylthiazole-5-carboxamides as analogues of a stilbene-based compound that inhibits HIV replication by impacting viral mRNA processing. nih.gov One of the synthesized compounds, GPS491, showed a potent effective concentration (EC50) of 0.47 μM and remained active against HIV strains resistant to other drugs. nih.govresearchgate.net

Thiazole derivatives have also been explored for their activity against parasitic diseases like leishmaniasis. nih.gov A series of analogs of thiazole orange, a commercial dye, were synthesized and evaluated for their efficacy against Leishmania donovani. nih.gov While the compounds displayed high potency, with IC50 values as low as 12-42 nM, concerns about their potential toxicity suggest that further development is needed to improve their selectivity. nih.gov

Table 3: Thiazole Derivatives with Anti-HIV and Antileishmanial Activity

Compound/Class Therapeutic Target Activity Reference(s)
Ritonavir HIV Protease Clinically used anti-HIV drug. chemicalbook.compharmaffiliates.com
2-Trifluoromethylthiazole-5-carboxamides (e.g., GPS491) HIV mRNA Processing EC50 = 0.47 μM; active against resistant strains. nih.govresearchgate.net

Exploration of Enzyme Inhibition and Receptor Interactions

The thiazole moiety is a critical pharmacophore in medicinal chemistry, and derivatives of 2-(chloromethyl)thiazole are instrumental in the synthesis of compounds that interact with key biological targets like enzymes and receptors. fabad.org.tr

One of the most notable applications is in the development of antiviral agents. The closely related compound, 2-chloro-5-(chloromethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV. semanticscholar.org Protease inhibitors function by binding to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting viral replication.

Furthermore, the neonicotinoid insecticides synthesized from this thiazole intermediate are known to act as potent inhibitors of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This interaction leads to the disruption of the insect's central nervous system. google.com The specificity of this interaction provides a targeted mechanism for insecticidal activity. Additionally, 2-(Chloromethyl)thiazole has been utilized in the preparation of bisphosphonates, which are recognized for their bone antiresorptive properties, indicating an interaction with biological pathways regulating bone metabolism.

Agrochemical Research and Development

This compound and its derivatives are versatile intermediates in the synthesis of a wide array of agrochemical products. semanticscholar.orgresearchgate.net The presence of the reactive chloromethyl group allows for straightforward modification, making it a foundational component for complex, biologically active molecules used in crop protection.

Thiazole-based compounds have demonstrated significant biological activity, including antifungal properties. nih.govmdpi.com The core structure of 2-(chloromethyl)thiazole serves as a scaffold for creating novel fungicides. For instance, new thiazole derivatives have been synthesized and evaluated for their in-vitro antifungal activity against mycotoxin-producing fungi like Aspergillus flavus. nih.gov While specific commercial herbicides and fungicides directly using this compound as the final active ingredient are not extensively detailed, its primary role is as a crucial starting material for more complex patented agrochemicals. researchgate.net Its utility lies in its capacity to be transformed into a variety of substituted thiazoles, which are integral to molecules designed to have herbicidal or fungicidal action.

Perhaps the most significant application of 2-(chloromethyl)thiazole derivatives in the agrochemical sector is as a key intermediate for a new generation of neonicotinoid insecticides. patsnap.com Specifically, 2-chloro-5-(chloromethyl)thiazole is essential for the industrial synthesis of prominent insecticides such as Thiamethoxam and Clothianidin. google.comgoogle.com These compounds are valued for their high efficiency, broad-spectrum activity, and systemic properties in plants. google.com The synthesis process involves the chlorination and cyclization of precursors to form the 2-chloro-5-(chloromethyl)thiazole core, which is then further reacted to build the final insecticide molecule. google.compatsnap.com

Materials Science and Polymer Chemistry

The reactivity of this compound lends itself to applications in materials science, where it can be used to introduce the functional thiazole ring into larger molecular structures like polymers and onto surfaces.

Cross-linking is a fundamental process in polymer chemistry that enhances the mechanical, thermal, and chemical resistance of materials by forming bonds between polymer chains. chempoint.com Molecules with reactive functional groups, known as cross-linkers, are used to create these networks. The chloromethyl group on the thiazole ring is a reactive electrophilic site capable of reacting with nucleophilic groups like hydroxyl (-OH) or amine (-NH2) groups present on polymer backbones. chempoint.com

This reactivity allows 2-(chloromethyl)thiazole to act as a potential cross-linking agent or as a monomer to be incorporated into a polymer chain, thereby functionalizing the resulting material. Thiazole-functionalized polymers are of interest for creating specialty coatings with specific properties, such as enhanced adhesion or thermal stability. researchgate.netdaryatamin.commdpi.com While direct, large-scale industrial application of this specific compound as a cross-linker is not widely documented, its chemical properties align with the principles used to design and synthesize cross-linked polymers and functional coatings. rsc.orgdntb.gov.ua

The creation of functional surfaces at the nanoscale is a major focus of modern materials science. This includes the development of nanocomposites and ultrathin films, such as self-assembled monolayers (SAMs). The chemical properties of 2-(chloromethyl)thiazole make it a candidate for such applications. Thiazole derivatives have been successfully used to create self-assembled monolayers on surfaces like gold, often by converting the compound to a thiol derivative which readily binds to the metal. nih.govrsc.org

The reactive chloromethyl group provides a handle for grafting the molecule onto the surface of nanomaterials (e.g., silica (B1680970) or metal oxide nanoparticles) to create functionalized nanocomposites. mdpi.comnih.gov Such modifications can impart new properties to the nanomaterial, such as hydrophilicity, or provide a site for further chemical reactions. The on-surface synthesis of thiazole-based nanostructures has been demonstrated as a method to construct two-dimensional functional monolayers, highlighting the potential of precursors like 2-(chloromethyl)thiazole in designing advanced materials at the molecular level. nih.gov

Biochemical Research and Assay Reagents

Following an extensive and thorough search of scientific literature and chemical databases, detailed research findings and specific data regarding the application of This compound in biochemical assays could not be located.

The performed searches aimed to identify the utilization of this specific compound in areas such as enzyme inhibition studies, as a reagent for covalent modification of proteins, in fluorescence quenching assays, or as a probe in competitive binding assays. Despite employing a variety of targeted search queries, no research articles, patents, or technical data sheets were found that provide the specific, in-depth information and data tables required to generate a scientifically accurate and detailed article on this topic as per the user's request.

Available information primarily focuses on the synthesis of the related compound, 2-chloro-5-(chloromethyl)thiazole, and its role as an intermediate in the manufacturing of agrochemicals and pharmaceuticals. While the broader class of thiazole derivatives is known to exhibit a wide range of biological activities and applications in biochemical research, specific data for this compound in the context of biochemical assays is not present in the accessible public domain.

Therefore, the subsections on its utilization in biochemical assays, including any potential research findings and data tables, cannot be provided.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-(Chloromethyl)thiazole (B1590920) hydrochloride, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Chloromethyl)thiazole hydrochloride in solution. Both ¹H and ¹³C NMR are utilized to map the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals are expected. The protons on the thiazole (B1198619) ring would appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms in the ring, as well as the chloromethyl substituent. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would typically present as a singlet, with its chemical shift influenced by the adjacent electronegative chlorine atom. The presence of the hydrochloride would likely lead to a broad signal corresponding to the N-H proton, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms within the molecule. Each unique carbon atom in the thiazole ring and the chloromethyl group will give rise to a distinct signal. The chemical shifts of the thiazole ring carbons provide characteristic fingerprints for this heterocyclic system. The carbon of the chloromethyl group will also have a specific resonance. Predicted ¹³C NMR data is available from some chemical databases, though experimental spectra are the definitive standard. cymitquimica.com

Proton Type Expected Chemical Shift Range (ppm) Multiplicity
Thiazole ring protonsAromatic regionDoublet, Triplet, or Singlet
-CH₂Cl protonsDownfield of alkyl protonsSinglet
N-H proton (hydrochloride)Variable, often broadSinglet

Note: The exact chemical shifts and multiplicities are dependent on the solvent, concentration, and instrument frequency. The data presented is a generalized expectation.

Carbon Type Expected Chemical Shift Range (ppm)
Thiazole ring carbonsTypically in the range of 110-160 ppm
-CH₂Cl carbonTypically in the range of 40-50 ppm

Note: The exact chemical shifts are dependent on the solvent and instrument frequency. The data presented is a generalized expectation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions would include C-H stretching vibrations from the thiazole ring and the chloromethyl group, C=N and C=C stretching vibrations characteristic of the thiazole ring, and the C-Cl stretching vibration. The presence of the hydrochloride salt would also be indicated by broad N-H stretching bands.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (hydrochloride)Broad, ~2400-3200
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
C=N stretch~1600-1680
C=C stretch (thiazole ring)~1400-1600
C-Cl stretch~600-800

Note: The exact positions and intensities of IR absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound in complex mixtures. In the mass spectrum, the molecule would be expected to show a molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum for fragments containing a chlorine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information. While specific experimental mass spectral data for the hydrochloride salt is not widely published, chemical suppliers indicate its availability. bldpharm.com

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the thiazole ring exhibits strong absorbance. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Several chemical suppliers note that the purity of their this compound is determined by HPLC. bldpharm.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile analytical technique used for the separation and identification of compounds in a mixture. For thiazole derivatives, TLC is a common method for monitoring reaction progress and assessing purity. nih.gov While specific standardized TLC protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be established based on the analysis of related thiazole compounds.

The separation is typically performed on a stationary phase, such as silica (B1680970) gel 60 F254 plates. A suitable mobile phase, or eluent, is selected to achieve optimal separation of the compound from any impurities. The choice of eluent depends on the polarity of the analyte. After the plate is developed in the chosen solvent system and dried, the separated components are visualized. For thiazole derivatives, a specific chromogenic reagent can be used for detection. Spraying the TLC plate with a freshly prepared solution of sodium nitrite (B80452) in hydrochloric acid, followed by heating, results in the appearance of colored spots, with thiazole derivatives often yielding a light green color. epfl.ch The position of the spot, represented by its retention factor (Rƒ), helps in the identification of the compound.

Interactive Table: General TLC Parameters for Thiazole Derivatives

ParameterDescriptionDetails
Stationary Phase The solid adsorbent material on which the separation occurs.Silica gel 60 F254 is commonly used for the analysis of moderately polar organic compounds like thiazole derivatives. nih.gov
Mobile Phase The solvent or solvent mixture that moves up the stationary phase.The composition is variable and must be optimized. A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is often used.
Detection Method The method used to visualize the separated spots on the TLC plate.Visualization can be achieved under UV light (254 nm) if the compound is UV-active, or by using a chemical stain.
Visualization Reagent A chemical that reacts with the analyte to produce a colored product.A fresh solution of 1g sodium nitrite in 100ml of 1 mol/L hydrochloric acid can be sprayed on the plate. epfl.ch
Expected Result The visual outcome of the detection method.Upon heating after spraying with the sodium nitrite/HCl reagent, thiazole derivatives typically form light green spots. epfl.ch

X-ray Diffraction Studies

The analysis of 2-chloro-5-(chloromethyl)thiazole shows that it crystallizes in the monoclinic system with the space group P21/c. nih.govresearchgate.net The thiazole ring itself is planar. nih.govresearchgate.net The data obtained from X-ray diffraction, such as the unit cell dimensions and atomic coordinates, are crucial for understanding the compound's solid-state properties and for unambiguous structural confirmation. The data collection for these studies is often performed on a diffractometer, such as the Enraf–Nonius CAD-4. nih.govresearchgate.net

Interactive Table: Crystallographic Data for 2-Chloro-5-(chloromethyl)thiazole

ParameterValueSource
Chemical Formula C₄H₃Cl₂NS nih.govresearchgate.net
Molecular Weight 168.03 nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P21/c nih.govresearchgate.net
a (Å) 4.2430 (8) nih.govresearchgate.net
b (Å) 17.151 (3) nih.govresearchgate.net
c (Å) 9.1640 (18) nih.govresearchgate.net
β (°) ** 96.82 (3) nih.govresearchgate.net
Volume (ų) 662.2 (2) nih.govresearchgate.net
Z (formula units/cell) 4 nih.govresearchgate.net
Temperature (K) 293 nih.govresearchgate.net
Radiation Mo Kα (λ = 0.71073 Å) nih.govresearchgate.net
Calculated Density (Mg m⁻³) **1.686 nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to modern computational chemistry, providing a framework for calculating the electronic structure and energy of molecules. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods. For heterocyclic compounds such as thiazole (B1198619) derivatives, these approaches are invaluable for elucidating their chemical behavior. mdpi.com

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecular systems due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov It is used to determine molecular stability, chemical reactivity, and other key properties. mdpi.com In studies of related thiazole compounds, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), have been successfully employed to optimize molecular geometries and compute various parameters. researchgate.netkbhgroup.in

DFT is a primary tool for predicting the three-dimensional structure and electronic properties of molecules. By optimizing the molecular geometry, researchers can obtain theoretical values for bond lengths, bond angles, and dihedral angles. kbhgroup.in For a molecule like 2-(Chloromethyl)thiazole (B1590920) hydrochloride, DFT would predict the planarity of the thiazole ring and the orientation of the chloromethyl group relative to it.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical electronic parameters calculated using DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. kbhgroup.inresearchgate.net Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis) of the compound. kbhgroup.innih.gov

Table 1: Key Electronic Properties Calculable via DFT

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Represents the electron-donating capability of a molecule.
Lowest Unoccupied Molecular Orbital Energy ELUMO Represents the electron-accepting capability of a molecule.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity, stability, and hardness/softness. A smaller gap implies higher reactivity.
Ionization Potential IP The minimum energy required to remove an electron from a molecule.
Electron Affinity EA The energy released when an electron is added to a molecule.
Electronegativity χ The ability of an atom or molecule to attract electrons.
Chemical Hardness η Measures the resistance to change in electron distribution.

This table represents the types of data that can be generated through DFT calculations. Specific values for 2-(Chloromethyl)thiazole hydrochloride are not available in the cited literature.

DFT calculations are used to derive global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attack. kbhgroup.innih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, an MEP analysis would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character, and positive potential around the hydrogen atoms. nih.govresearchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for smaller systems. These methods are foundational and serve as a benchmark for other computational techniques. For a molecule the size of this compound, ab initio calculations could provide a highly accurate reference for its geometry and electronic properties.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time.

Computational modeling is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediate structures, and activation energies for a given chemical reaction. For instance, the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a related compound, involves a multi-step process including chlorination and cyclization. semanticscholar.orgpatsnap.com DFT calculations could be employed to model the transition state structures and reaction energetics for each step in the synthesis of this compound, providing a detailed understanding of the reaction pathway and helping to optimize reaction conditions. nih.gov While specific simulation studies on this molecule's reaction pathways were not found in the searched literature, this remains a powerful application of computational chemistry.

Simulation of Complex Chemical Systems

The behavior of this compound in a complex environment, such as in solution or at an interface, can be effectively modeled using molecular dynamics (MD) simulations. These simulations provide a dynamic view of molecular interactions over time, offering a deeper understanding than static quantum chemical calculations alone.

A key aspect of simulating such systems is the accurate parameterization of the force field for the thiazolium cation. This often involves initial quantum mechanical calculations to determine atomic charges and bonded parameters. The choice of water model (e.g., TIP3P, SPC/E) also plays a critical role in the accuracy of the simulation results. mdpi.com

The insights gained from these simulations are manifold. They can reveal the extent to which the thiazolium ring's aromaticity influences its interaction with water molecules and the chloride ion. Furthermore, by analyzing the radial distribution functions, one can quantify the average distances between the thiazolium cation, the chloride anion, and the surrounding water molecules, providing a detailed picture of the local molecular environment. mdpi.com

Protein-Ligand Interactions (if applicable to specific derivatives)

The reactive chloromethyl group in this compound makes it a potential precursor for the synthesis of various derivatives with biological activity. These derivatives can act as ligands, binding to specific sites on proteins and modulating their function. Molecular docking and molecular dynamics simulations are the primary computational tools used to investigate these protein-ligand interactions.

Molecular docking studies predict the preferred binding orientation of a ligand to a protein target. For a derivative of 2-(Chloromethyl)thiazole, the process would involve computationally placing the molecule into the active site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. For instance, thiazole derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX) and various kinases. acs.orgnih.gov

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to observe the dynamic nature of the interactions. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For example, the sulfur atom of the thiazole ring can participate in unique non-covalent interactions, such as σ-hole bonding, which can be crucial for binding affinity. nih.gov

The table below illustrates hypothetical binding energies and key interactions for a derivative of 2-(Chloromethyl)thiazole with a generic kinase, based on findings for similar thiazole-based inhibitors.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
2-(Aminomethyl)thiazoleKinase A-7.8Asp145, Phe82Hydrogen Bond, π-π Stacking
2-(Hydroxymethyl)thiazoleKinase A-6.5Glu120, Tyr80Hydrogen Bond, Hydrophobic
2-(Methylthiomethyl)thiazoleKinase A-7.2Met102, Leu130Hydrophobic, Sulfur-π

This table is illustrative and based on typical values found in the literature for thiazole derivatives.

Advanced Computational Techniques for Chemical Phenomena

Beyond standard molecular dynamics and docking, advanced computational techniques provide a more profound understanding of the chemical phenomena associated with this compound and its derivatives. These methods often involve a higher level of theory, providing more accurate electronic structure information.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Predict spectroscopic properties: Including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation. mdpi.com

Investigate reaction mechanisms: By calculating the energies of reactants, transition states, and products for reactions involving the chloromethyl group.

The following table presents hypothetical DFT-calculated properties for 2-(Chloromethyl)thiazole, the parent molecule of the hydrochloride salt.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.2 eVB3LYP/6-31G(d)
LUMO Energy-1.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.7 eVB3LYP/6-31G(d)
Dipole Moment2.5 DB3LYP/6-31G(d)

This table is illustrative and based on typical values for similar heterocyclic compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach for studying large systems, such as an enzyme with a bound ligand. nih.govmdpi.com In a QM/MM simulation, the reactive part of the system (e.g., the ligand and the key amino acid residues in the active site) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of chemical reactions within the complex environment of a protein, providing insights into enzyme catalysis and inhibition mechanisms that would be computationally prohibitive with a full QM treatment.

For a derivative of 2-(Chloromethyl)thiazole acting as an enzyme inhibitor, a QM/MM study could elucidate the detailed mechanism of covalent bond formation between the ligand and the protein, if applicable, or provide a highly accurate calculation of the binding free energy.

Safety Protocols and Environmental Stewardship in Chemical Research

Environmental Impact and Mitigation in Chemical Synthesis

The environmental fate of laboratory chemicals is a significant concern. Proper procedures must be in place to prevent environmental contamination during the use and disposal of 2-(Chloromethyl)thiazole (B1590920) hydrochloride.

This compound is toxic to aquatic life with long-lasting effects. apolloscientific.co.ukcapotchem.comtcichemicals.com Therefore, it is imperative to prevent its release into the environment. capotchem.com Do not let the product enter drains, other waterways, or soil. aksci.comangenechemical.comsigmaaldrich.comcapotchem.comgeorganics.sk Spills should be contained and collected to prevent environmental contamination. aksci.comsigmaaldrich.com

Waste containing 2-(Chloromethyl)thiazole hydrochloride must be treated as hazardous waste. aksci.com Disposal should be carried out by a licensed professional waste disposal service. angenechemical.com The material and its container must be disposed of in a safe way. echemi.com All federal, state, and local environmental regulations must be observed. aksci.com Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3. aksci.com Surplus and non-recyclable solutions should be offered to a licensed disposal company. angenechemical.com Contaminated packaging should be disposed of as unused product. angenechemical.com

Green Chemistry Principles for Sustainable Research

The application of green chemistry principles to the synthesis and lifecycle of chemical compounds is paramount in modern, sustainable research. For a versatile intermediate like this compound, these principles guide the development of processes that are more efficient, use safer materials, and minimize environmental impact. Research into the synthesis of thiazole (B1198619) derivatives, including the subject compound, increasingly emphasizes methodologies that align with these goals. researchgate.netnih.gov Conventional synthesis methods for thiazoles have often involved hazardous reagents and generated significant waste, prompting the shift toward more environmentally benign alternatives. researchgate.netnih.gov

Key green chemistry strategies in thiazole synthesis include the use of greener solvents, development of efficient catalytic systems, improving atom economy, and employing energy-efficient techniques like microwave-assisted synthesis. bohrium.combepls.com These approaches aim to reduce reaction times, lower energy consumption, and decrease the reliance on volatile and hazardous organic solvents. mdpi.commdpi.com

Atom Economy and Reaction Design

A central tenet of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com In the synthesis of 2-(Chloromethyl)thiazole and its derivatives, this involves designing reaction pathways that minimize the formation of byproducts. The Hantzsch thiazole synthesis, a classical method, and its variations are often evaluated for their atom economy. organic-chemistry.org

Innovations focus on one-pot, multicomponent reactions where multiple bonds are formed in a single operation, reducing the need for intermediate separation steps and the associated solvent waste. researchgate.netnih.gov For instance, a one-pot method for preparing 2-chloro-5-chloromethylthiazole (B146395) from 2,3-dichloropropene and sodium thiocyanate (B1210189) exemplifies a streamlined process designed for efficiency and reduced waste. patsnap.com

Use of Safer Solvents and Reaction Conditions

The reduction or replacement of hazardous solvents is a critical focus in green chemical synthesis. mdpi.comwordpress.com Traditional syntheses of thiazoles have often used halogenated hydrocarbons like chloroform (B151607) or dichloromethane. semanticscholar.orggoogleapis.comepo.org While effective for the reaction, these solvents pose environmental and health risks. wordpress.com

Several patented "green" methods for synthesizing 2-chloro-5-chloromethylthiazole (the free base of the hydrochloride salt) emphasize the use of alternative solvents and the recycling of the solvent to minimize waste. google.comunifiedpatents.com For example, using toluene (B28343) and subsequently recycling it, or employing a sodium bicarbonate wash to neutralize the hydrochloride salt instead of more complex purification steps, represents a move toward greener process chemistry. google.comgoogle.com The ideal green solvent is non-toxic, readily available, and biodegradable, with water being the ultimate example, though its application depends on the solubility of the reactants. reagent.co.uk Research into aqueous media for thiazole synthesis is an active area. bepls.comacs.org

The table below outlines various solvents and conditions used in the synthesis of 2-chloro-5-chloromethylthiazole, highlighting the shift from traditional halogenated solvents toward more recyclable options.

Reactant(s)Solvent(s)Temperature (°C)DurationYieldReference
2-Chloroallyl isothiocyanateChloroformNot specifiedNot specified73% googleapis.com
3-Chloro-1-isothiocyanato-1-propeneChloroform, Toluene-10 to 4012-72 hoursNot specified google.com
1-Isothiocyano-2-chloro-2-propyleneOrganic Solvent (e.g., Toluene)2-152-8 hoursNot specified google.com
2,3-dichloropropene, Sodium thiocyanateToluene80-1207 hoursNot specified patsnap.com
1-isothiocyanate-2-chloro-2-propenyl1,2-dichloroethane, Dichloromethane, Acetonitrile (B52724)25-403-12 hours>98% Purity google.com

Catalysis and Energy Efficiency

Catalysts are fundamental to green chemistry as they can increase reaction rates, allow for milder reaction conditions, and be used in small amounts, often with the ability to be recycled and reused. mdpi.commdpi.com In thiazole synthesis, various catalysts are employed, including phase-transfer catalysts like cetyl trimethyl ammonium (B1175870) bromide (CTAB) and reusable heterogeneous catalysts. bepls.commdpi.com The use of reusable, solid-supported catalysts simplifies product purification, as the catalyst can be removed by simple filtration. bepls.com

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for preparing thiazole derivatives, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods. researchgate.netmdpi.com This technique provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. mdpi.com Similarly, ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the formation of thiazole rings, often under mild conditions. mdpi.comnih.gov

The table below compares conventional and green synthesis approaches for thiazole derivatives, illustrating the advantages of modern techniques.

Synthesis MethodCatalystSolventConditionsKey AdvantagesReference(s)
Conventional HeatingVariousDichloromethane, Chloroform, DMFReflux, High TemperatureEstablished methods semanticscholar.orgmdpi.com
Microwave-Assistedp-Toluenesulfonic acid (PTSA)1,2-dichloroethane (DCE)130°C, 10 minRapid reaction, High yield bepls.commdpi.com
Ultrasound-AssistedReusable Biocatalyst (Chitosan-based)EthanolAmbient TemperatureMild conditions, High yield, Recyclable catalyst mdpi.comnih.gov
Multicomponent ReactionKF/Clinoptilolite nanoparticlesWater100°CHigh atom economy, Good to excellent yields nih.gov

By integrating these green chemistry principles, the research and industrial production involving this compound can move towards more sustainable practices that are economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)thiazole hydrochloride, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often prepared using thioacetamide and chloroacetone under controlled conditions (e.g., reflux in ethanol) to form the thiazole ring . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Purity can be enhanced via recrystallization from acetone or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring structure and chloromethyl group (e.g., δ ~4.5 ppm for -CH₂Cl) .
  • FT-IR : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~1550 cm⁻¹ (C=N/C-S vibrations in the thiazole ring) .
  • Mass spectrometry (ESI or EI) : Molecular ion peak at m/z 184.08 (C₅H₇Cl₂NS) .
  • Melting point analysis : Reported ranges vary (161–168°C), necessitating calibration with reference standards .

Q. What safety protocols are critical when handling this compound?

  • Answer : The compound is hygroscopic and may release HCl upon decomposition. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) in a fume hood.
  • Storage in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption .
  • Avoidance of strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Answer : Stability studies show:

  • Thermal degradation : Decomposition above 170°C produces HCl, sulfur oxides, and carbon oxides .
  • pH sensitivity : Hydrolysis accelerates in alkaline conditions (pH >9), cleaving the chloromethyl group. Acidic conditions (pH <3) stabilize the compound but may protonate the thiazole nitrogen .
  • Recommendation : Conduct kinetic stability assays (HPLC monitoring) at 25–60°C and pH 2–10 to model degradation pathways .

Q. What mechanistic insights explain the biological activity of structurally related thiazole derivatives (e.g., anticancer effects)?

  • Answer : Analogues like 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole inhibit tumor-associated macrophage (TAM) polarization by blocking STAT3/NF-κB signaling. The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring enhance potency .

Q. How can researchers resolve discrepancies in reported melting points and purity across studies?

  • Answer : Discrepancies (e.g., 161–168°C ) may arise from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents.
  • Impurities : Residual solvents (e.g., ethanol) or byproducts (e.g., unreacted chloroacetone).
  • Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC with UV detection (λ = 254 nm) to quantify impurities .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading .
  • Analytical Validation : Cross-validate NMR assignments with computational methods (e.g., DFT calculations) .
  • Biological Assays : Pair in vitro TAM polarization models with proteomic profiling to map mechanistic targets .

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)thiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.